2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide
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Overview
Description
WAY-270329 is a chemical compound known for its inhibitory effects on protein kinases. It is often used in scientific research to study various biochemical pathways and mechanisms .
Chemical Reactions Analysis
WAY-270329 undergoes various chemical reactions, including oxidation, reduction, and substitutionThe major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-270329 has a wide range of applications in scientific research. It is used in:
Chemistry: As a tool to study protein kinase inhibition and related biochemical pathways.
Biology: To investigate cellular processes and signal transduction mechanisms.
Medicine: Potential therapeutic applications in diseases where protein kinases play a crucial role.
Industry: Used in the development of new drugs and biochemical assays.
Mechanism of Action
WAY-270329 exerts its effects by inhibiting protein kinases, which are enzymes that play a critical role in various cellular processes. The compound binds to the active site of the kinase, preventing its activity and thereby affecting downstream signaling pathways .
Comparison with Similar Compounds
WAY-270329 is unique in its specific inhibitory effects on certain protein kinases. Similar compounds include other kinase inhibitors, but WAY-270329’s particular structure and binding affinity make it distinct. Some similar compounds are:
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-2-29-17-9-3-14(4-10-17)21-25-24-18-11-12-20(26-27(18)21)30-13-19(28)23-16-7-5-15(22)6-8-16/h3-12H,2,13H2,1H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSBYAQONKIWMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.